4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
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Overview
Description
4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a dihydropyrazolyl moiety, and a benzenesulfonamide group, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dichlorophenylhydrazine, which is then reacted with an appropriate diketone to form the dihydropyrazole ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Reaction conditions often include the use of solvents like ethanol or acetonitrile, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH. The use of automated systems for reagent addition and product extraction can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,4-Dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
- 3,4-Dichlorophenylhydrazine
- Benzenesulfonamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-13-6-1-10(9-14(13)17)15-7-8-20(19-15)11-2-4-12(5-3-11)23(18,21)22/h1-6,9H,7-8H2,(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQRNSBHYJZRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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